2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps starting from pyrrole derivatives. One common method includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring. The chlorination step is then carried out using reagents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and chlorination steps. The process is scaled up from laboratory conditions to industrial scale by ensuring the safety and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield amino derivatives, which may have enhanced biological activity .
Scientific Research Applications
2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a building block for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can affect various cellular pathways, including those involved in pain signaling and viral entry into cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which is also a core structure in various antiviral and anticancer drugs.
N-{2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}-5-cyclopropyl-1H-pyrazol-3-amine: A derivative with potential kinase inhibitory activity.
Uniqueness
2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various bioactive molecules makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVMZKAVCDPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.